1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide
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Overview
Description
1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide is a compound that features a pyrrolidine ring, a sulfonamide group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine-2-one: Another compound with a pyrrolidine ring, but with a lactam functional group instead of a sulfonamide.
Pyrrolidine-2,5-dione: Contains two ketone groups on the pyrrolidine ring, differing from the sulfonamide structure.
N-acylpyrrolidines: Compounds with an acyl group attached to the nitrogen of the pyrrolidine ring.
Uniqueness: 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide is unique due to the combination of the sulfonamide group and the ketone functional group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C7H14N2O3S |
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Molecular Weight |
206.27 g/mol |
IUPAC Name |
1-oxo-1-pyrrolidin-1-ylpropane-2-sulfonamide |
InChI |
InChI=1S/C7H14N2O3S/c1-6(13(8,11)12)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3,(H2,8,11,12) |
InChI Key |
PNYCKULSADLHBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1)S(=O)(=O)N |
Origin of Product |
United States |
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